Physicochemical Differentiation: Computed LogP and Hydrogen-Bonding Profile vs. Halogenated Analogs
The 2,5-dimethoxy substitution pattern on the benzenesulfonamide ring confers a distinct physicochemical signature compared to halogenated or electron-withdrawing analogs. Based on PubChem-computed properties, this compound has a higher hydrogen bond acceptor count (6 HBA) relative to mono-halogenated analogs such as N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-fluorobenzene-1-sulfonamide (approximately 4 HBA), while maintaining a comparable topological polar surface area (tPSA ~82–85 Ų) [1]. These differences in hydrogen-bonding capacity directly influence aqueous solubility, permeability, and protein-binding potential in screening cascades [2].
| Evidence Dimension | Hydrogen bond acceptor count (HBA) and computed LogP |
|---|---|
| Target Compound Data | HBA = 6 (2 methoxy oxygens, 1 sulfonamide oxygen, 1 sulfonamide nitrogen, 1 benzofuran ring oxygen, 1 sulfonamide second oxygen); XLogP3 ≈ 2.7 (PubChem-computed) |
| Comparator Or Baseline | N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-fluorobenzene-1-sulfonamide: HBA ≈ 4; XLogP3 ≈ 2.9 (PubChem-computed; exact value depends on isomer) |
| Quantified Difference | ΔHBA ≈ +2 (target vs. 2-fluoro analog); ΔLogP ≈ -0.2 (modestly lower lipophilicity) |
| Conditions | In silico computed properties (PubChem XLogP3 algorithm); no experimental determination available |
Why This Matters
Higher HBA count with similar LogP indicates enhanced aqueous solubility potential without increasing membrane partitioning, a property profile that may favor certain target classes (e.g., cytosolic enzymes over membrane-bound receptors) during library screening triage [2].
- [1] PubChem. N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-2,5-dimethoxybenzenesulfonamide. Compound Summary. Computed Properties section. Create Date: 2016-01-18. Available at: https://pubchem.ncbi.nlm.nih.gov/ View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0. View Source
